![molecular formula C16H14O4 B1613527 Methyl 2-(benzyloxy)-5-formylbenzoate CAS No. 255734-73-7](/img/structure/B1613527.png)
Methyl 2-(benzyloxy)-5-formylbenzoate
Overview
Description
Methyl 2-(benzyloxy)-5-formylbenzoate, also known as MBF, is a chemical compound that has been studied for its potential applications in various scientific research fields. It is an ester of benzyl alcohol and formic acid and has a molecular weight of 238.3 g/mol. MBF has a unique structure that makes it useful for a variety of applications and has been studied extensively in the fields of biochemistry, physiology, and pharmacology.
Scientific Research Applications
Synthesis and Chemical Properties
- Methyl 2-(benzyloxy)-5-formylbenzoate has been utilized in the synthesis of various complex chemical entities. For instance, it plays a role in the large-scale synthesis of chemicals designed for treating hyperproliferative disorders and cancer. A key example is its use in synthesizing Methyl 5-[2-(2,5-Dimethoxyphenyl)ethyl]-2-hydroxybenzoate, a compound with potential applications in these fields (Kucerovy et al., 1997).
- It also finds use in creating various benzoic acid derivatives, as seen in the synthesis of phytoalexins like vignafuran and moracin M, indicating its versatility in organic synthesis (Watanabe et al., 1991).
- The compound serves as a synthon for preparing aromatic analogs of certain ethers effective as juvenoids, demonstrating its significance in synthetic organic chemistry (Kukovinets et al., 2006).
Biomedical Research
- In biomedical research, derivatives of this compound have been studied for their potential in cancer treatment. For example, triphenylstannyl 4-((arylimino)methyl)benzoates, which can be synthesized from methyl 2-(benzyloxy)-5-formylbenzoate, have shown promising results in inducing cell cycle arrest and triggering apoptosis in human cervical cancer cells (Basu Baul et al., 2017).
Material Science
- In the field of material science, this compound contributes to the development of novel materials. For instance, it is used in the synthesis of spherical supramolecular dendrimers, which have applications in creating novel thermotropic cubic liquid-crystalline phases (Balagurusamy et al., 1997).
Mechanism of Action
Target of Action
Methyl 2-(benzyloxy)-5-formylbenzoate is a complex organic compound that may interact with various targets within biological systems. It’s worth noting that compounds with similar structures have been used in Suzuki–Miyaura cross-coupling reactions, a widely applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
Benzylic compounds are known to be activated towards free radical attack, and show enhanced reactivity in sn1, sn2, and e1 reactions due to the adjacent aromatic ring . This suggests that Methyl 2-(benzyloxy)-5-formylbenzoate could potentially undergo similar reactions.
Biochemical Pathways
It’s worth noting that benzylic compounds can participate in various biochemical pathways, including oxidative degradation . In the context of Suzuki–Miyaura cross-coupling reactions, this compound could potentially participate in pathways involving the formation of carbon–carbon bonds .
Result of Action
Given the compound’s potential reactivity, it could potentially lead to the formation of new carbon–carbon bonds, which could have significant effects at the molecular level .
Action Environment
The action of Methyl 2-(benzyloxy)-5-formylbenzoate could potentially be influenced by various environmental factors. For instance, the efficiency of Suzuki–Miyaura cross-coupling reactions can be influenced by factors such as temperature, pH, and the presence of a suitable catalyst
properties
IUPAC Name |
methyl 5-formyl-2-phenylmethoxybenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14O4/c1-19-16(18)14-9-13(10-17)7-8-15(14)20-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CXBOMPGGRIMBEE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)C=O)OCC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50626173 | |
Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
270.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(benzyloxy)-5-formylbenzoate | |
CAS RN |
255734-73-7 | |
Record name | Methyl 2-(benzyloxy)-5-formylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50626173 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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